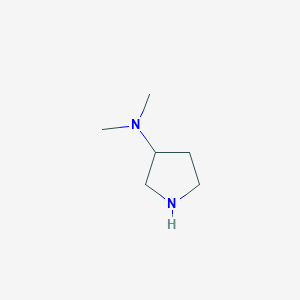

3-(Dimethylamino)pyrrolidine

描述

Significance of the Pyrrolidine (B122466) Core in Organic Synthesis and Chemical Biology

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. frontiersin.orgtandfonline.com This saturated heterocyclic system offers a three-dimensional structure that is advantageous for exploring pharmacophore space, a concept crucial in drug design. researchgate.netnih.govnih.gov Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," allows for greater structural diversity and spatial exploration when designing molecules to interact with biological targets. researchgate.netnih.govnih.gov

The pyrrolidine ring is a prevalent feature in numerous natural products, particularly alkaloids, which exhibit a wide array of biological activities. frontiersin.org Its presence is also notable in many FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.govlifechemicals.com In organic synthesis, pyrrolidine and its derivatives are widely employed as versatile intermediates, organocatalysts, and chiral ligands for transition metals, facilitating the construction of complex molecular architectures with high levels of stereocontrol. nih.gov The ability to functionalize the pyrrolidine ring at various positions provides a powerful tool for chemists to fine-tune the properties of molecules for specific applications. tandfonline.com

Stereochemical Considerations and Enantiomeric Forms in Research

The presence of a chiral center at the C3 position of 3-(Dimethylamino)pyrrolidine means that it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(Dimethylamino)pyrrolidine and (S)-3-(Dimethylamino)pyrrolidine. This stereoisomerism is a critical aspect of its chemistry and application, as the spatial arrangement of the dimethylamino group can profoundly influence its interaction with other chiral molecules, such as biological receptors or substrates in a catalytic reaction. researchgate.netnih.govnih.gov

In asymmetric synthesis, the distinct enantiomers of this compound are valuable as chiral auxiliaries or ligands. chembk.comlookchem.com They can be used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a desired product. This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. researchgate.netnih.gov The absolute stereochemistry of substituted pyrrolidines is often critical for their biological function. lookchem.com

The physical and chemical properties of the individual enantiomers are often identical, with the exception of their interaction with plane-polarized light (optical activity) and other chiral substances.

Table 1: Physicochemical Properties of this compound Enantiomers

This table is interactive. Click on the headers to sort the data.

Overview of Academic Research Domains Pertaining to the Compound and its Analogues

The unique structural and stereochemical features of this compound and its analogues have led to their application in a variety of research areas.

Catalysis: Chiral pyrrolidine derivatives, including this compound, are extensively used as ligands in asymmetric catalysis. nih.govchembk.com They can coordinate with metal centers to create chiral catalysts that direct the stereochemical course of reactions, such as hydrogenations, cross-coupling reactions, and Michael additions. rsc.org For instance, the intrinsic basicity of a modified pyrrolidine ligand was shown to be advantageous in a Michael addition reaction, eliminating the need for an external base. rsc.org The electron-donating nature of the dimethylamino group can also influence the catalytic activity and solubility of the resulting complex.

Medicinal Chemistry: The pyrrolidine ring is a well-established pharmacophore, and derivatives of this compound are investigated for their potential biological activities. frontiersin.orgtandfonline.com The ability of the dimethylamino group to participate in hydrogen bonding and electrostatic interactions makes it a key feature for binding to biological targets like enzymes and receptors. Researchers have incorporated this moiety into larger molecules to explore their potential as therapeutic agents. For example, pyrrolidine-containing compounds have been synthesized and evaluated as antagonists for chemokine receptors, which are implicated in various diseases. frontiersin.org

Synthetic Building Blocks: In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. lifechemicals.com Its enantiomerically pure forms are particularly valuable for the synthesis of chiral drugs and other biologically active compounds. chembk.comlookchem.com For example, (S)-3-(Dimethylamino)pyrrolidine has been used as a reactant in the synthesis of oxadiazolylthiazole and xanthone (B1684191) derivatives with potential biological importance. chemicalbook.comscientificlabs.co.uk

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAWMINJNRAQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374367 | |

| Record name | 3-(Dimethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69478-75-7 | |

| Record name | 3-(Dimethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Dimethylamino Pyrrolidine and Chiral Derivatives

Established Synthetic Pathways for Pyrrolidine (B122466) Ring Construction

The synthesis of the pyrrolidine core of 3-(Dimethylamino)pyrrolidine can be achieved through various established methods, which primarily involve the formation of the five-membered ring system followed by or concurrent with the introduction of the desired functional groups.

Cyclization Reactions in the Formation of Pyrrolidine Scaffolds

Intramolecular cyclization is a cornerstone in the synthesis of the pyrrolidine ring. A common strategy involves the use of precursors bearing appropriately positioned amine and leaving groups. For instance, a bifunctional molecule with an amino group and a halide separated by a four-carbon chain can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Another powerful approach is the reductive amination of dicarbonyl compounds. For example, the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, can efficiently yield a pyrrolidine ring. While not a direct route to this compound, this method establishes the core structure which can be subsequently functionalized.

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes provide a versatile route to highly substituted pyrrolidines. The choice of the azomethine ylide precursor and the dipolarophile allows for the introduction of various substituents on the pyrrolidine ring, which can then be converted to the desired 3-(dimethylamino) functionality.

| Cyclization Strategy | Starting Materials | Key Transformation | Ref. |

| Intramolecular Nucleophilic Substitution | 4-halo-1-amines | Intramolecular cyclization | google.com |

| Reductive Amination | 1,4-dicarbonyl compounds, amine | Imine/enamine formation and reduction | General |

| 1,3-Dipolar Cycloaddition | Azomethine ylide precursors, alkenes | [3+2] cycloaddition | mdpi.com |

Functionalization Strategies for Pre-existing Pyrrolidine Systems

An alternative to de novo ring construction is the functionalization of a pre-existing pyrrolidine ring. A common and direct method to synthesize this compound is through the manipulation of 3-pyrrolidinol. This can be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with dimethylamine.

Another route involves the direct reductive amination of pyrrolidin-3-one with dimethylamine. This one-pot reaction, typically employing a reducing agent like sodium triacetoxyborohydride, is an efficient method for introducing the dimethylamino group at the 3-position.

Furthermore, a pre-existing 3-aminopyrrolidine (B1265635) can be converted to this compound via reductive amination with formaldehyde (B43269) or through direct N,N-dimethylation using a methylating agent such as methyl iodide or dimethyl sulfate.

| Functionalization Strategy | Starting Material | Reagents | Key Transformation |

| Nucleophilic Substitution | 3-Pyrrolidinol | 1. TsCl or MsCl, base2. Dimethylamine | Conversion of OH to a leaving group and substitution |

| Reductive Amination | Pyrrolidin-3-one | Dimethylamine, NaBH(OAc)₃ | Imine formation and reduction |

| N,N-Dimethylation | 3-Aminopyrrolidine | Formaldehyde, HCOOH (Eschweiler-Clarke) or CH₃I, base | Reductive amination or direct alkylation |

Stereoselective Synthesis Approaches for Enantiopure this compound

The stereochemistry at the C3 position of this compound is often crucial for the biological activity of its derivatives. Consequently, the development of stereoselective synthetic methods to access enantiopure (R)- and (S)-3-(Dimethylamino)pyrrolidine is of significant importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. wikipedia.org In the context of pyrrolidine synthesis, a chiral auxiliary can be temporarily attached to the molecule to direct a diastereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product.

One strategy involves the use of chiral amides derived from pseudoephedrine or other chiral amines. nih.gov For instance, a chiral amide can undergo a diastereoselective alkylation or conjugate addition to construct a precursor to the chiral pyrrolidine ring. Subsequent cyclization and removal of the auxiliary would afford the enantiopure pyrrolidine derivative. While specific examples for this compound are not abundant in readily available literature, this general principle is a well-established method for asymmetric synthesis.

| Chiral Auxiliary | Type of Reaction | Key Feature | Ref. |

| Evans Oxazolidinones | Aldol (B89426) or Alkylation Reactions | Formation of chiral enolates | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylation Reactions | High diastereoselectivity in forming C-C bonds | nih.gov |

| Sulfinamides | Addition to Imines | Control over the formation of new stereocenters | General |

Enantioselective Organocatalytic Methodologies

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, often utilizing small chiral organic molecules as catalysts. unibo.itnih.gov For the synthesis of chiral pyrrolidines, proline and its derivatives are frequently employed as catalysts.

Asymmetric Michael additions are a common organocatalytic transformation used to set stereocenters that can be incorporated into a pyrrolidine ring. For example, the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine, can generate a key intermediate for the synthesis of a chiral 3-substituted pyrrolidine. Subsequent cyclization and functional group manipulations would lead to the desired enantiopure this compound. rsc.orgrsc.org

Another approach involves the organocatalytic asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. Chiral amine catalysts can control the facial selectivity of the cycloaddition, leading to highly enantioenriched pyrrolidine products.

| Organocatalyst Type | Reaction | Key Intermediate | Ref. |

| Chiral Secondary Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Enantioenriched 1,5-dicarbonyl compound | rsc.orgrsc.org |

| Chiral Amines/Squaramides | Asymmetric Cascade Reactions | Highly substituted pyrrolidines | rsc.org |

| Chiral Phosphoric Acids | Asymmetric aza-Michael Cyclization | Enantioenriched pyrrolidines | whiterose.ac.uk |

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a broad spectrum of reactions for the asymmetric synthesis of chiral pyrrolidines. Catalysts based on metals such as rhodium, palladium, and iridium, in combination with chiral ligands, can effect highly enantioselective transformations.

One notable method is the transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor. For instance, a pyrroline (B1223166) derivative could be asymmetrically hydrogenated to a chiral pyrrolidine. A specific example, though for a related compound, involves the catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex to afford a β-hydroxy amide with high stereoselectivity, which is a precursor to a chiral 3-aminopyrrolidine derivative. rsc.org

Asymmetric allylic amination, catalyzed by palladium complexes with chiral ligands, can also be employed to introduce a nitrogen-containing substituent stereoselectively, which can then be elaborated to the this compound structure.

| Metal/Ligand System | Reaction Type | Key Advantage | Ref. |

| Rhodium/Chiral Phosphine (B1218219) | Asymmetric Hydrogenation | High enantioselectivity for C=C and C=N bonds | General |

| Palladium/Chiral Ligand | Asymmetric Allylic Amination | Stereoselective C-N bond formation | General |

| Iridium/Chiral Ligand | Borrowing Hydrogen Annulation | Direct synthesis from diols and amines | organic-chemistry.org |

Development of Sustainable Synthetic Protocols

The synthesis of pyrrolidines, including this compound and its chiral derivatives, has increasingly become a focus of green and sustainable chemistry. Researchers are actively developing new protocols that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. These efforts align with the core principles of green chemistry, aiming for more eco-friendly and economically viable production methods.

Application of Green Chemistry Principles in Pyrrolidine Synthesis

The application of green chemistry principles to the synthesis of the pyrrolidine scaffold is a significant area of contemporary research. Key strategies include the use of multicomponent reactions (MCRs), microwave-assisted organic synthesis (MAOS), and ultrasound-promoted reactions, which enhance synthetic efficiency while reducing environmental impact. nih.govtandfonline.com

Multicomponent reactions are powerful tools in green chemistry as they combine three or more reactants in a single step to form a complex product, thereby increasing atom and step-economy and reducing solvent consumption for purification. tandfonline.com An efficient, green approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindole compounds has been developed using a one-pot, three-component domino reaction under catalyst-free conditions at room temperature. semanticscholar.org This method highlights the eco-friendliness, high yields, and ease of obtaining target compounds without resorting to toxic solvents or extensive purification like column chromatography. semanticscholar.org

Energy-efficient techniques are also being employed. Microwave-assisted organic synthesis has had a strong impact on producing pyrrolidines by increasing synthetic efficiency. nih.gov Similarly, ultrasound irradiation has been utilized to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones, a related class of N-heterocycles. rsc.org This ultrasound-based method is noted for being fast, clean, and convenient, often proceeding with short reaction times and resulting in excellent yields. rsc.org The use of a recyclable and biodegradable citric acid catalyst in some of these reactions further enhances their green credentials. rsc.orgvjol.info.vn

The table below summarizes various green chemistry approaches applied to the synthesis of pyrrolidine derivatives.

| Green Chemistry Principle | Methodology | Key Features | Example Application |

|---|---|---|---|

| Atom & Step Economy | One-Pot Multicomponent Reactions (MCRs) | Combines multiple reactants in a single operation; reduces waste and purification steps. tandfonline.com | Synthesis of spiro-pyrrolidine/pyrrolizines via 1,3-dipolar cycloaddition. nih.gov |

| Alternative Energy Input | Microwave-Assisted Organic Synthesis (MAOS) | Increases reaction rates and synthetic efficiency; reduces reaction times. nih.gov | General synthesis of various pyrrolidine-based heterocyclic compounds. nih.govtandfonline.com |

| Alternative Energy Input | Ultrasound Irradiation | Promotes reactions through acoustic cavitation; offers short reaction times and high yields. rsc.org | Ultrasound-promoted synthesis of 3-pyrrolin-2-ones using a green additive. rsc.org |

| Use of Green Catalysts | Biocatalysis / Organocatalysis | Utilizes biodegradable and non-toxic catalysts like citric acid. vjol.info.vn | Synthesis of 2-pyrrolidinone (B116388) derivatives catalyzed by citric acid in ethanol (B145695). vjol.info.vn |

| Process Simplification | Catalyst-Free Reactions | Avoids the use of potentially toxic and expensive metal catalysts; simplifies work-up. semanticscholar.org | Domino reaction for polycyclic pyrrolidine-fused spirooxindoles in an EtOH-H2O system. semanticscholar.org |

Novel Solvent Systems and Reaction Conditions for Eco-Friendly Processes

A critical aspect of developing sustainable synthetic protocols is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. uniba.it Research has focused on utilizing eco-friendly solvents and optimizing reaction conditions to minimize environmental harm.

Water or mixtures of ethanol and water are highly desirable green solvents. An efficient and sustainable synthesis of novel pyrrolidine-fused spirooxindoles was achieved in an ethanol-water (EtOH–H2O) mixture, completely avoiding toxic solvents. semanticscholar.org Similarly, the synthesis of 2-pyrrolidinone derivatives has been successfully carried out in ethanol, which is considered an environmentally friendly solvent. vjol.info.vn The use of such solvents not only reduces toxicity but also simplifies product isolation and minimizes waste generation.

The following table compares conventional solvents with novel, eco-friendly systems used in the synthesis of pyrrolidine and related heterocycles.

| Solvent System Type | Solvent Example | Advantages | Application Context |

|---|---|---|---|

| Conventional | Toluene, Tetrahydrofuran (THF) | Well-established solubility and reactivity profiles. | Traditional organic synthesis. uniba.it |

| Eco-Friendly (Protic) | Ethanol (EtOH), Water (H2O) | Non-toxic, biodegradable, readily available. semanticscholar.orgvjol.info.vn | Catalyst-free synthesis of pyrrolidine-fused spirooxindoles. semanticscholar.org |

| Eco-Friendly (Ethers) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) | Derived from renewable sources (for 2-MeTHF), higher boiling points, greater stability. uniba.it | Sustainable synthesis of dimethindene, a molecule with a related structural motif. uniba.it |

| Novel Green Solvents | Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, recyclable; can act as both solvent and catalyst. researchgate.net | 1,3-dipolar cycloaddition reactions for trispiropyrrolidines. researchgate.net |

Applications in Asymmetric Catalysis and Ligand Design

3-(Dimethylamino)pyrrolidine as a Chiral Amine Organocatalyst

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net Pyrrolidine-based structures, popularized by the success of proline, are central to this field. nih.gov The derivatives of this compound are particularly valuable as they can be tailored to function as highly effective chiral amine organocatalysts.

A primary activation mode for pyrrolidine-based catalysts is the formation of a nucleophilic enamine intermediate with a carbonyl compound (an aldehyde or ketone). unibo.itresearchgate.net This enamine then reacts with an electrophile, leading to the formation of a new carbon-carbon bond. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in high stereoselectivity. While proline itself is a landmark catalyst, the functionalized pyrrolidine (B122466) core of this compound allows for the development of more complex and tunable catalytic systems. mun.ca

For instance, pyrrolidine-based secondary amine catalysts are effective in the Michael addition of ketones to nitroalkenes, a key reaction for constructing molecules with two adjacent stereocenters. mun.ca The mechanism involves the catalyst reacting with the ketone to form a chiral enamine, which then attacks the nitroalkene. Subsequent hydrolysis releases the product and regenerates the catalyst. rsc.org Research has shown that pyrrolidine-based triamines can effectively catalyze these reactions, affording products with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 50:1 dr). mun.ca

Table 1: Organocatalytic Michael Addition of Ketones to Nitroalkenes

| Ketone | Nitroalkene | Catalyst Loading (mol%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclohexanone | β-Nitrostyrene | 10 | 10:1 | 96 |

| Cyclopentanone | β-Nitrostyrene | 10 | 50:1 | 99 |

This table presents representative data for pyrrolidine-based amine catalyzed Michael additions. The specific catalyst is a proline-derived triamine, showcasing the potential of complex aminopyrrolidine scaffolds. mun.ca

To enhance catalytic activity and selectivity, the pyrrolidine scaffold can be incorporated into bifunctional organocatalysts. These catalysts possess two distinct functional groups that act in concert: a nucleophilic/basic site (like the pyrrolidine amine) to form the enamine and a second site (often a hydrogen-bond donor like a urea, thiourea, or squaramide group) to activate the electrophile and organize the transition state. rsc.orgresearchgate.net

Table 2: Performance of Bifunctional Organocatalysts in Aldol-Cyclization

| Catalyst Type | Backbone | H-Bonding Group | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Bif-OC-4 | 3-Aminopyrrolidine (B1265635) | Thiourea | 72 | 10 |

| Bif-OC-5 | 3-Aminopyrrolidine | Squaramide | 75 | 15 |

This table compares the efficacy of different bifunctional organocatalysts in the synthesis of 3-substituted isoindolinones. While the specific 3-aminopyrrolidine catalysts showed modest ee in this reaction, the data illustrates the general approach and the success of related pyrrolidine-based systems. rsc.org

Derivatization for Chiral Ligands in Asymmetric Metal Catalysis

The this compound framework is an excellent starting point for the synthesis of chiral ligands for asymmetric metal catalysis. netascientific.com By chemically modifying the pyrrolidine nitrogen or other positions, ligands with specific steric and electronic properties can be designed to coordinate with a metal center, creating a highly effective and stereoselective catalyst.

Phosphine (B1218219) ligands are ubiquitous in transition-metal catalysis. fluorochem.co.uk Chiral phosphine ligands derived from the pyrrolidine scaffold can induce high levels of asymmetry in a variety of reactions. researchgate.net Similarly, derivatives of phosphinic acid have been explored as effective ligands. A notable example is pyrrolidine-2-phosphonic acid phenyl monoester (PPAPM), a bidentate ligand developed for copper-catalyzed cross-coupling reactions. nih.gov This ligand, featuring a pyrrolidine ring and a phosphonic acid monoester group, significantly enhances the reactivity of the copper catalyst for the formation of C-N, C-O, and P-C bonds. The CuI/PPAPM system has been successfully applied to various N-, O-, and P-arylation reactions, demonstrating its versatility and practical utility. nih.gov

The presence of multiple nitrogen atoms in the this compound structure makes it a natural precursor for chiral N-donor ligands. These ligands are particularly useful in reactions catalyzed by metals like palladium, rhodium, and iridium. For example, palladium-catalyzed carboamination reactions are used to construct pyrrolidines from γ-amino alkenes and aryl halides. nih.gov The choice of ligand is critical for controlling the stereoselectivity of these transformations. While not directly derived from this compound, the success of other chiral amine-based ligands in these reactions underscores the potential of ligands from this family to create a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of the C-C bond-forming step. nih.gov

Role as a Chiral Auxiliary in Diastereoselective Reactions

Beyond catalysis, this compound and its analogues can function as chiral auxiliaries. msesupplies.com In this approach, the chiral molecule is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantioenriched product. The steric and electronic properties of the auxiliary control the facial selectivity of the reaction, leading to the preferential formation of one diastereomer.

For example, amino analogues of pantolactone, such as (S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, have been used as chiral auxiliaries in diastereoselective Michael reactions. researchgate.netresearchgate.net This demonstrates that the chiral amine functionality on a pyrrolidine ring can effectively control the stereochemistry of conjugate additions. The use of this compound itself as a building block for such auxiliaries is a viable strategy for asymmetric synthesis. msesupplies.comlookchem.com

Structure Activity Relationship Sar Studies of 3 Dimethylamino Pyrrolidine Derivatives

Methodological Framework for SAR Investigations in Pyrrolidine (B122466) Analogues

The investigation of structure-activity relationships (SAR) in pyrrolidine analogues is a systematic process aimed at understanding how chemical structure influences biological activity. researchgate.net This process is crucial in drug discovery for optimizing lead compounds into potent and selective drug candidates. researchgate.net

A typical methodological framework for SAR studies in pyrrolidine derivatives involves several key steps:

Initial Screening and Hit Identification: A library of compounds, often containing the pyrrolidine scaffold, is tested against a specific biological target to identify "hits"—compounds that show a desired level of activity. nih.gov

Systematic Structural Modification: Once a hit is identified, medicinal chemists synthesize a series of analogues by systematically modifying different parts of the molecule. researchgate.net For 3-(dimethylamino)pyrrolidine derivatives, this could involve altering substituents on the pyrrolidine nitrogen, modifying the dimethylamino group, or introducing substituents at other positions on the pyrrolidine ring.

In Vitro Biological Evaluation: The synthesized analogues are then tested in a variety of in vitro assays to determine their biological activity, such as their ability to inhibit an enzyme or bind to a receptor. researchgate.net This provides quantitative data, like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are used to compare the potency of the different analogues.

Computational Modeling and Analysis: Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to rationalize the observed SAR data. researchgate.netjptcp.com These methods help to visualize how the molecules might bind to their target and to identify key molecular properties that are important for activity. researchgate.netjptcp.com

Iterative Design and Synthesis: The insights gained from the biological and computational analyses are then used to design and synthesize the next generation of analogues with potentially improved properties. rsc.org This iterative cycle of design, synthesis, and testing is continued until a compound with the desired pharmacological profile is identified. rsc.org

Impact of Substituent Variations on Molecular Recognition and Interaction

The nature and position of substituents on the this compound scaffold have a profound impact on how these molecules are recognized by and interact with their biological targets. These interactions are the basis of their biological activity.

In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, SAR studies have shown that replacing a morpholine (B109124) group with a pyrrolidine substituent can significantly increase potency. acs.org Specifically, pyrrolidine was found to be the most effective among several small alkylamines tested, leading to a nearly four-fold increase in potency. acs.org This suggests that the size, shape, and basicity of the pyrrolidine ring are more favorable for binding within the enzyme's active site compared to other cyclic amines.

Further studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors revealed that the combination of specific substituents at different positions is crucial for high potency. nih.gov For instance, combining a (S)-3-phenylpiperidine group with a (S)-3-hydroxypyrrolidine substituent resulted in a compound with a 10-fold increase in activity. nih.gov This highlights the importance of stereochemistry and the synergistic effects of different substituents in optimizing molecular recognition. The hydroxyl group on the pyrrolidine ring, in this case, was found to reduce lipophilicity while increasing activity. nih.gov

The following table summarizes the impact of different R3 substituents on the inhibitory activity of pyrimidine-4-carboxamides against NAPE-PLD.

| Compound | R3 Substituent | pIC50 |

| 71 | Piperidine (B6355638) | - |

| 72 | 3,3-Difluoropiperidine | - (2-fold increase vs. 71) |

| 81 | Dimethylamine | - (2-fold increase vs. morpholine) |

| 87 | Pyrrolidine | - (4-fold increase vs. morpholine) |

| 1 (LEI-401) | (S)-3-Hydroxypyrrolidine | 7.14 ± 0.04 |

Data sourced from a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors. nih.govacs.org

Conformational Analysis and its Influence on Biological Relevance

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound derivatives, understanding their preferred conformations is key to deciphering their interaction with biological targets.

The dimethylamino group, attached to the pyrrolidine ring, also has conformational flexibility due to rotation around the C-N bond. The orientation of this group relative to the pyrrolidine ring can be crucial for proper binding to a target.

Conformational restriction is a common strategy in drug design to improve potency and selectivity. By rigidifying a flexible molecule into its bioactive conformation, the entropic penalty of binding is reduced, leading to a stronger interaction. An example of this is the replacement of a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, which led to a 3-fold increase in inhibitory potency against NAPE-PLD. nih.gov This suggests that the restricted conformation of the phenylpiperidine better fits the binding site of the enzyme.

The non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space, a phenomenon known as "pseudorotation". researchgate.net This increased 3D coverage can be advantageous for interacting with the complex surfaces of biological macromolecules. researchgate.net

Design Principles for Modulating Pharmacological Potential Through Structural Modification

The insights gained from SAR and conformational analysis lead to the formulation of design principles for modulating the pharmacological potential of this compound derivatives. These principles guide the rational design of new molecules with improved activity, selectivity, and drug-like properties.

A key principle is the strategic placement of substituents to optimize interactions with the target. This includes considering the size, shape, hydrophobicity, and hydrogen bonding capacity of the substituents. For example, replacing a polar morpholine group with a more hydrophobic piperidine or a potency-enhancing pyrrolidine can significantly alter activity. acs.org

Stereochemistry is another critical factor. The spatial orientation of substituents can dramatically affect how a molecule binds to a chiral biological target. researchgate.net As seen with NAPE-PLD inhibitors, the use of a specific stereoisomer, such as (S)-3-hydroxypyrrolidine, can lead to a substantial increase in potency. nih.gov

Conformational constraint, as discussed earlier, is a powerful tool. Introducing rigid elements or ring systems can lock the molecule in a more favorable conformation for binding, thereby enhancing its activity. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., DFT, MP2) on Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are extensively used to elucidate the electronic characteristics and reactivity of pyrrolidine (B122466) derivatives. These calculations provide fundamental information on molecular geometry, stability, and the distribution of electrons, which governs chemical behavior.

DFT calculations, often using functionals like B3LYP and M06-2X with basis sets such as 6-31G(d) or 6-311+G(d,p), have been employed to optimize molecular geometries and predict electronic properties. acs.orgnih.govnih.gov For instance, studies on pyrrolidine-derived iminium ions, which are key intermediates in organocatalysis, have been conducted using the M06-2X/6-311+G(d,p) method to determine their relative stability and tendency towards hydrolysis. ub.eduacs.org These calculations help in ranking iminium ions based on their stability, which is crucial for predicting the outcomes of competitive reactions. ub.edu An analysis of the frontier molecular orbitals (HOMO-LUMO) is a common approach to understanding reactivity. The HOMO-LUMO energy gap is an important index of stability; a larger gap suggests lower chemical reactivity and higher kinetic stability. mdpi.com

Theoretical investigations on the C(sp³)–H trifluoromethylation of pyrrolidine have utilized DFT computations to reveal that β-regioselective activation is more favorable than α-regioselective activation. sciopen.com This preference is attributed to the reduced activity of the α-C–H bond upon protonation. sciopen.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify reactive sites for electrophilic and nucleophilic attacks. acs.org In these maps, negative potential regions, typically around electronegative atoms like nitrogen and oxygen, indicate likely sites for electrophilic attack. acs.org

Redistribution of electron density and molecular stability are also investigated using Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular interactions and bond strengths. nih.gov For related heterocyclic systems, DFT has been used to clarify tautomeric equilibria, showing how the relative stability of different forms can be influenced by the solvent environment. beilstein-journals.org

ub.eduacs.org| System | Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine-derived iminium ions | M06-2X/6-311+G(d,p) | Relative Stability (ΔE) | An additional double bond in conjugation results in a relative stabilization of approximately 3.5 kcal/mol. | |

| 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine | B3LYP/6-31G(d) | HOMO-LUMO Gap (ΔE) | The calculated HOMO-LUMO gap is 4.61 eV, indicating high kinetic stability. |

Molecular Dynamics Simulations of Pyrrolidine-Containing Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions. These simulations are particularly valuable for understanding how pyrrolidine-containing molecules behave in complex environments like solutions or biological systems.

MD simulations have been used to explore the influence of solvent mixtures on the properties of pyrrolidine. rsc.org For example, simulations of pyrrolidine in methanol-acetonitrile mixtures revealed that the nucleophilicity of pyrrolidine is strongly dependent on the solvent composition. rsc.org The simulations showed that in methanol-rich mixtures, methanol (B129727) molecules form strong hydrogen bonds with the pyrrolidine, effectively solvating it and reducing its nucleophilicity. rsc.org As the concentration of acetonitrile (B52724) increases, this methanol solvation shell is gradually replaced, altering the compound's reactivity. rsc.org

In the context of drug design, MD simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking. rsc.org By simulating the complex in a dynamic, solvated environment, researchers can verify whether the binding pose is stable over time. rsc.org Trajectory analyses, including calculations of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help to quantify the stability of the complex and the flexibility of its components. rsc.org For instance, a stable binding is often indicated by low RMSD values for the ligand within the protein's binding site throughout the simulation. rsc.orgmdpi.com Such simulations have been applied to systems including pyrrolidine derivatives to validate their potential as inhibitors of targets like the 3CL protease of SARS-CoV-2. rsc.org

Furthermore, MD simulations provide detailed information about how solvent molecules interact with different conformational states of a molecule, complementing the static picture from quantum mechanical calculations. These simulations can reveal structured solvation shells and specific hydrogen bonding patterns that influence conformational equilibria.

rsc.org| System Studied | Simulation Goal | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidine in Methanol/Acetonitrile | Evaluate solvent effects on nucleophilicity. | The decrease in nucleophilicity in methanol-rich solutions is due to strong hydrogen bonding and solvation of pyrrolidine by methanol. | |

| Pyrrolidine-based inhibitor with 3CLpro of SARS-CoV-2 | Assess the stability of the protein-ligand complex. | MD simulations confirmed a stable binding pose for a candidate inhibitor over a 200 ns simulation. |

Prediction of Stereoselectivity in Organocatalytic and Asymmetric Transformations

Pyrrolidine derivatives are cornerstone organocatalysts, widely used in asymmetric synthesis to produce chiral molecules with high stereoselectivity. Computational studies have been instrumental in understanding and predicting the origins of this stereoselectivity.

Theoretical models, often based on DFT calculations of transition states, are used to explain why one stereoisomer is formed preferentially over another. The Houk-List model, for example, explains the stereoselectivity of proline-catalyzed intermolecular aldol (B89426) reactions. acs.orgnih.gov It posits that the transition state involving the anti-conformer of the proline enamine is favored over the syn-conformer. acs.orgnih.gov This preference is attributed to factors like better electrostatic stabilization and reduced steric strain in the anti transition state. acs.orgnih.gov

Computational studies have extended these models to a diverse range of reactions and catalysts. For Mannich-type reactions catalyzed by pyrrolidine derivatives, theoretical evaluations have shown that specific functional groups on the catalyst play a crucial role. acs.org For instance, in reactions catalyzed by 3-pyrrolidinecarboxylic acid, the acid group at the β-position is vital for promoting the C-C bond formation and controlling the anti-selectivity and enantioselectivity. acs.org

DFT calculations are also used to analyze the stability of key catalytic intermediates, such as iminium ions formed from the reaction of pyrrolidines with α,β-unsaturated aldehydes. ub.edu The relative energies of these intermediates and the transition states for nucleophilic attack determine the efficiency and conversion rates of reactions like Michael additions. ub.edu Computational analysis can predict which iminium species will predominate when multiple carbonyl compounds are present, guiding catalyst and substrate selection. ub.edu These theoretical investigations provide a rational basis for catalyst design and the optimization of reaction conditions to achieve high stereoselectivity. mdpi.com

In Silico Modeling for Understanding Molecular Interactions and Potential Biological Implications

In silico modeling encompasses a range of computational techniques, including molecular docking, pharmacophore mapping, and Quantitative Structure-Activity Relationship (QSAR) studies, to predict how a molecule might interact with a biological target. These methods are essential in modern drug discovery and are frequently applied to compounds containing the pyrrolidine scaffold to assess their potential biological activities.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a protein target. ajchem-a.com For example, docking studies on diaryl pyrimidinamine derivatives containing a pyrrolidine moiety were performed to predict their binding scores with the ER+ receptor, revealing a correlation between docking scores and inhibitory activities. ajchem-a.com Similarly, in silico repositioning of existing drugs has identified the 3-(dimethylamino)pyrrolidine region as a key pharmacophoric feature for interaction with dopamine (B1211576) receptors. nih.gov The pyrrolidine ring in these compounds often interacts with key amino acid residues like aspartic acid through salt bridges or hydrogen bonds. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for COX-2 inhibitors was generated based on known binders, featuring aromatic rings, hydrophobic groups, and hydrogen bond acceptors. mdpi.com Such models can then be used to screen libraries of compounds, including those with a pyrrolidine core, for potential hits.

ajchem-a.com| Compound/System | Modeling Technique | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| Diaryl pyrimidinamine derivatives | Molecular Docking | ER+ receptor | Designed compounds with a pyrrolidine group showed higher binding scores (-181.4 cal/mol) than the standard drug Tamoxifen (-155.2 cal/mol). | |

| Pyrrolidine-based dopamine modulators | Pharmacophore Mapping & Docking | Dopamine D3 Receptor | The pyrrolidine ring interacts with ASP110A via a salt bridge, a key interaction for binding. |

Advanced Analytical Techniques for Characterization in Research

High-Resolution Spectroscopic Methods for Elucidating Molecular Architecture

High-resolution spectroscopy is fundamental to the structural analysis of 3-(Dimethylamino)pyrrolidine, providing detailed insight into its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring generally appear as complex multiplets in the upfield region, typically between δ 2.5 and 3.5 ppm. The protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and therefore produce a sharp singlet, which is a characteristic marker for the dimethylamino group. The proton attached to the chiral center (C3) and the protons on the adjacent methylene (B1212753) groups (C2 and C4) will show distinct chemical shifts and coupling patterns (splittings) that can be used to confirm the substitution pattern of the pyrrolidine ring. The N-H proton of the pyrrolidine ring also gives a signal that can vary in position depending on the solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the structure, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives Note: Exact chemical shifts (δ) can vary based on solvent, concentration, and specific derivative.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | Singlet | Signal in 40-50 ppm range |

| Pyrrolidine Ring Protons | Multiplets (δ 2.5 - 3.5) | Signals in 25-70 ppm range |

| C3-H (methine) | Multiplet | Signal for chiral carbon |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under electron impact (EI) or other ionization methods. The nominal molecular weight of this compound (C₆H₁₄N₂) is 114.19 g/mol . sigmaaldrich.comamerigoscientific.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern is a molecular fingerprint. Common fragmentation pathways for cyclic amines and N,N-dimethylamino compounds can be expected. One typical fragmentation involves the loss of a methyl radical (•CH₃, 15 Da) from the parent ion to form a stable iminium cation. journals.co.za Another characteristic fragmentation for pyrrolidine-containing structures is the cleavage of the ring. For instance, in related compounds, the pyrrolidinyl group can lead to unique fragmentation patterns, such as the neutral loss of pyrrolidine (71 Da).

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂ | Confirms the elemental makeup. |

| Molecular Weight | 114.19 g/mol sigmaaldrich.comamerigoscientific.com | Corresponds to the mass of the intact molecule. |

| Molecular Ion (M⁺) | m/z 114 | The peak representing the intact molecule in EI-MS. |

| Key Fragment Ion | m/z 99 | Corresponds to the loss of a methyl group ([M-15]⁺). |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. For a chiral molecule like this compound, this technique can unambiguously distinguish between the (R) and (S) enantiomers by analyzing the diffraction pattern of a single crystal.

Chromatographic Techniques for Enantiomeric Purity Determination

Since this compound is a chiral compound, it is often synthesized and used as a single enantiomer, (R)-(+)-3-(Dimethylamino)pyrrolidine or (S)-(-)-3-(Dimethylamino)pyrrolidine. sigmaaldrich.comamerigoscientific.com Therefore, determining the enantiomeric purity, or enantiomeric excess (ee), is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable methods for this purpose.

The principle involves the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. google.com This allows for the separation of the (R) and (S) enantiomers into two distinct peaks in the chromatogram. The enantiomeric excess is calculated by comparing the areas of the two peaks.

Commonly used chiral columns for separating chiral amines include those based on cyclodextrins, polysaccharide derivatives (e.g., cellulose (B213188) or amylose), or Pirkle-type phases. For instance, CHIRALPAK® columns are often cited for their effectiveness in resolving enantiomers of various compounds. Another approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral chromatography column. google.com

Table 3: Chromatographic Methods for Enantiomeric Purity

| Technique | Stationary Phase | Principle | Output |

|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., CHIRALPAK®) | Differential interaction of enantiomers with the CSP. google.com | Two separate peaks for (R) and (S) enantiomers with different retention times. |

| Chiral GC | Chiral Capillary Column (e.g., cyclodextrin-based) | Volatile enantiomers are separated based on their interaction with the chiral phase. | Two resolved peaks corresponding to each enantiomer. |

Emerging Research Directions and Future Perspectives

Innovation in Catalyst Design and Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has been significantly influenced by pyrrolidine (B122466) derivatives. 3-(Dimethylamino)pyrrolidine and its analogues are crucial building blocks in the design of novel chiral catalysts for asymmetric synthesis—a process vital for producing enantiomerically pure pharmaceuticals. chemimpex.com

Innovations in this area focus on creating bifunctional catalysts, where the pyrrolidine nitrogen acts as a Lewis base or forms key intermediates like enamines and iminium ions, while another functional group on the catalyst provides additional activation, often through hydrogen bonding. acs.orgnih.govmun.camaynoothuniversity.ie For instance, thiourea-pyrrolidine catalysts have demonstrated high efficiency in asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. maynoothuniversity.iemaynoothuniversity.ie Research has shown that these catalysts can achieve excellent yields and high enantioselectivity. maynoothuniversity.ie

Recent studies have focused on understanding the relationship between catalyst structure and reactivity. For example, computational and experimental analyses of pyrrolidine-derived iminium ions help in the rational design of more efficient catalysts. acs.orgnih.gov Furthermore, camphor-derived diamines incorporating a pyrrolidine moiety have been developed as effective organocatalysts for conjugate addition reactions. semanticscholar.org The development of these sophisticated catalysts is critical for synthesizing complex molecules with precise stereochemical control.

| Catalyst Type | Reaction | Pronucleophile | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Thiourea-Pyrrolidine | Michael Addition | 1,3-Diketones | β-Nitrostyrene | Up to 95% | Up to 97% | maynoothuniversity.ie |

| Thiourea-Pyrrolidine | Michael Addition | Cyclohexanone | β-Nitrostyrene | Up to 97% | Up to 48% | maynoothuniversity.ie |

| Pyrrolidine-based Triamine | Michael Addition | Cyclic Ketones | Aromatic Nitroalkenes | High | Up to 99% | mun.ca |

| Thiourea Cinchona Alkaloid | Michael Addition | Acetylacetone | Dimethyl Ethylidenemalonate | Up to 99% | Not Reported | maynoothuniversity.ie |

Exploration of Novel Synthetic Pathways for Architecturally Complex Derivatives

The this compound scaffold is a valuable starting point for the synthesis of architecturally complex molecules with significant biological potential. mdpi.com Researchers are continuously exploring novel synthetic routes to create diverse derivatives, including spirocyclic and polycyclic systems, which are of great interest in medicinal chemistry. whiterose.ac.ukua.es

One of the prominent methods for constructing complex pyrrolidine-containing molecules is the 1,3-dipolar cycloaddition reaction. ua.es This method allows for the efficient assembly of highly substituted pyrrolidine rings with multiple stereocenters. For example, a multicomponent reaction involving an amine, a maleimide, and an aldehyde can produce complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons under mild conditions. ua.es

Furthermore, derivatives of this compound are being incorporated into novel bioactive compounds. Research has led to the identification of pyrrolidine-2,5-dione derivatives with a dimethylamino group that exhibit potent anticonvulsant properties. mdpi.com Another complex derivative, 3-(6-(3-(dimethylamino)pyrrolidin-1-yl)pyridin-3-yl)-7-(4-(trifluoromethyl)pyridin-3-yl)-4H-chromen-4-one, highlights the integration of this scaffold into intricate heterocyclic systems designed for potential pharmacological activity. ontosight.ai These synthetic explorations are expanding the chemical space accessible to drug discovery programs. acs.org

Integration of Artificial Intelligence and Machine Learning in Derivative Discovery

The synergy between synthetic chemistry and computational tools is accelerating the discovery of new molecules. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful assets for designing and predicting the properties of novel this compound derivatives. pnrjournal.com These technologies can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby guiding the synthesis of compounds with desired characteristics. rsc.org

A specific application is seen in Quantitative Structure-Retention Relationship (QSRR) modeling. In one study, artificial neural networks (ANNs) were used to predict the high-performance liquid chromatography (HPLC) retention times of a series of dimethylamino- and pyrrolidino-substituted esters. researchgate.net This approach allows for the rapid virtual screening of derivatives and the optimization of separation methods without synthesizing every compound. The models developed showed high accuracy, demonstrating the potential of ML to streamline analytical processes. researchgate.net

Moreover, ML is being used on robotic platforms to design materials, such as polymer-protein hybrids, where monomers containing related structures like N-(3-(dimethylamino)propyl) methacrylamide (B166291) are employed. nih.gov While not directly involving the pyrrolidine ring, this demonstrates the broader trend of using ML to optimize systems containing the dimethylamino-propylamine scaffold. As these computational methods become more sophisticated, they are expected to play an increasingly integral role in the discovery of new catalysts and therapeutic agents based on the this compound framework. rsc.orgresearchgate.net

| ML Model | Application | Predicted Property | Performance Metric (Q²_F3) | Key Finding | Reference |

|---|---|---|---|---|---|

| Artificial Neural Networks (ANN) | QSRR Modeling | HPLC Retention Factor (logk) | 0.998 | A single robust model could accurately predict retention for multiple chromatographic systems. | researchgate.net |

| Multiple Linear Regression (MLR) | QSRR Modeling | HPLC Retention Factor (logk) | Not as robust as ANN | Separate models were required for each HPLC system. | researchgate.net |

Advances in Scalable and Sustainable Manufacturing of Pyrrolidine-Based Research Materials

With the increasing importance of pyrrolidine derivatives in pharmaceuticals and materials science, there is a growing demand for manufacturing processes that are not only scalable but also environmentally sustainable. rsc.org The principles of green chemistry are being actively integrated into the synthesis of these compounds, focusing on reducing waste, using less hazardous solvents, and improving energy efficiency. researchgate.net

A significant advance has been demonstrated in the large-scale synthesis of a glucokinase activator featuring a chiral thiophenyl-pyrrolidine scaffold. acs.org Researchers developed a "telescoped" process that minimizes intermediate purifications, avoids column chromatography, and was successfully scaled to produce over 54 kg of the final product with high purity. acs.org Another innovative approach involves the use of flow microreactors for the electroreductive cyclization of imines to produce pyrrolidine derivatives, a method that offers better control, higher yields compared to batch processes, and potential for continuous manufacturing. researchgate.net

The choice of solvent is a key aspect of sustainable manufacturing. Research into greener solvents has identified alternatives to commonly used but hazardous solvents like DMF and DCM. rsc.org For instance, the synthesis of dimethindene, which involves a 2-[2-(Dimethylamino)ethyl]indan-1-one intermediate, has been explored in greener solvents such as 2-MeTHF and CPME. mdpi.com These efforts to develop scalable and sustainable methods are crucial for the cost-effective and environmentally responsible production of important pyrrolidine-based materials.

常见问题

Q. How are enantiomers of this compound resolved and evaluated for chiral-dependent activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。